molecular formula C10H12BrN B3034229 3-(4-Bromophenyl)pyrrolidine CAS No. 1469974-99-9

3-(4-Bromophenyl)pyrrolidine

Cat. No.: B3034229
CAS No.: 1469974-99-9
M. Wt: 226.11
InChI Key: HXTSCISDZDBQEK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

3-(4-Bromophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It is utilized in the development of new materials and chemical processes, including catalysts and polymers.

Safety and Hazards

3-(4-Bromophenyl)pyrrolidine is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring, as found in 3-(4-Bromophenyl)pyrrolidine, is a promising scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it can influence cell signaling pathways by modulating the levels of neurotransmitters such as acetylcholine . This modulation can affect gene expression and cellular metabolism, potentially leading to changes in cell function and behavior. In non-neuronal cells, this compound may impact cellular processes such as proliferation, differentiation, and apoptosis, although specific studies are required to confirm these effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. By binding to acetylcholinesterase, it inhibits the enzyme’s activity, resulting in increased acetylcholine levels . This inhibition can lead to enhanced cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease. Additionally, this compound may interact with other enzymes and receptors, influencing their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular processes, although the exact nature of these changes is still being explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved neurotransmission . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, potentially influencing its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)pyrrolidine typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine. One common method is the reductive amination of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups such as phenyl or alkyl groups.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Comparison with Similar Compounds

    3-Phenylpyrrolidine: Lacks the bromine atom, which may result in different biological activities and binding affinities.

    3-(4-Chlorophenyl)pyrrolidine: Contains a chlorine atom instead of bromine, which can affect its reactivity and interactions.

    3-(4-Fluorophenyl)pyrrolidine: The fluorine atom can influence the compound’s electronic properties and metabolic stability.

Uniqueness: 3-(4-Bromophenyl)pyrrolidine is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, potentially leading to distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

3-(4-bromophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTSCISDZDBQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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